
Cefozopran
概要
説明
Cefozopran is a fourth-generation cephalosporin antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against bacteria that are resistant to other cephalosporins, making it a valuable tool in the treatment of severe infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefozopran involves several key steps, starting from the intermediate 7-aminocephalosporanic acid (7-ACA). The process includes:
Silanization Reaction: 7-ACA undergoes silanization to protect the amino group.
Iodation: The protected intermediate is then iodated.
Substitution: The iodated intermediate undergoes substitution with imidazo[1,2-b]pyridazine.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: An industrially viable process for the preparation of this compound involves the synthesis of the intermediate 7-ACP.HCl without the need for column chromatography, making it cost-effective and suitable for large-scale production .
化学反応の分析
Degradation Kinetics in the Solid State
Cefozopran hydrochloride undergoes first-order degradation in the solid state, with kinetics influenced by temperature and relative humidity (RH). Key findings include:
-
Rate constants : The degradation rate follows the equation , where is determined via linear regression .
-
Thermodynamic parameters :
-
Comparison with other cephalosporins :
Hydrolysis Pathways in Aqueous Solutions
This compound undergoes pseudo-first-order hydrolysis in aqueous environments, with pH-dependent stability:
-
pH effects :
-
Degradation products : Six products were identified via ESI-Q-TOF mass spectrometry, including cleavage of the β-lactam ring .
-
Rate-determining step : Nucleophilic attack on the β-lactam carbonyl carbon, leading to ring opening .
Radiolytic Degradation
Ionizing radiation induces isomerization of this compound in the solid state:
-
Radiation dose :
-
Effect on activity : Trans-isomer exhibits reduced efficacy against Gram-negative strains (e.g., Enterobacter aerogenes) .
Degradation Products
Identified derivatives include:
科学的研究の応用
Treatment of Infections in Immunocompromised Patients
Cefozopran is primarily indicated for treating severe infections in immunocompromised individuals, including those undergoing chemotherapy. A randomized trial demonstrated that this compound is effective as empirical therapy for febrile neutropenia (FN) in pediatric cancer patients, showing a success rate comparable to cefepime .
Study | Population | Treatment | Success Rate |
---|---|---|---|
Randomized Trial | Pediatric cancer patients with FN | This compound 100 mg/kg/day vs. Cefepime 100 mg/kg/day | This compound: 64.0%, Cefepime: 56.3% |
Broad-Spectrum Activity Against Various Infections
This compound has been shown to be effective against multiple types of infections, including:
- Respiratory Infections : Effective against pneumonia and bronchitis.
- Urinary Tract Infections (UTIs) : High efficacy rates reported in pediatric populations.
- Intra-Abdominal Infections : Demonstrated efficacy comparable to other broad-spectrum antibiotics .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable properties, including rapid absorption and minimal accumulation upon repeated dosing. The drug is primarily excreted unchanged through the kidneys, with a half-life ranging from 1.20 to 2.80 hours .
Parameter | Value |
---|---|
Half-Life (t½) | 1.20 - 2.80 hours |
Excretion | 65.99% - 73.33% unchanged via kidneys |
Pediatric Populations
In a study involving pediatric patients with pneumonia, this compound showed an excellent efficacy rate of 98.3%, highlighting its potential as a first-line treatment option .
Febrile Neutropenia
In another clinical trial focusing on hematological patients with FN, this compound was administered every eight hours, resulting in a survival rate of 77.2% without the need for additional antibacterial treatment .
作用機序
Cefozopran is compared with other fourth-generation cephalosporins such as Cefpirome and Cefepime:
Cefpirome: Similar broad-spectrum activity but less effective against certain Gram-positive bacteria.
Cefepime: Also a fourth-generation cephalosporin but less active against Staphylococcus aureus.
Uniqueness: this compound’s unique structure, which includes an imidazo[1,2-b]pyridazine moiety, contributes to its high affinity for PBPs and its effectiveness against resistant bacterial strains .
類似化合物との比較
- Cefpirome
- Cefepime
- Cefotaxime
- Ceftriaxone
生物活性
Cefozopran is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its pharmacological profile, clinical efficacy, and safety have been subjects of various studies, particularly in the context of treating febrile neutropenia (FN) and other severe infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its biological activity. Key parameters include:
- Absorption and Distribution : Following intravenous administration, this compound reaches peak plasma concentrations (C_max) in a dose-proportional manner. The mean half-life (t_½) ranges from 1.20 to 2.80 hours, with approximately 66% to 73% excreted unchanged via the kidneys, indicating minimal accumulation with repeated dosing .
- Dosing Regimens : A study utilizing Monte Carlo simulations suggested that an optimal dosing regimen for this compound is every 8 hours, which maintains therapeutic concentrations effectively against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
C_max | Dose-proportional |
t_½ | 1.20 - 2.80 hours |
Excretion | 66% - 73% unchanged |
Accumulation | Minimal |
Clinical Efficacy
This compound has been evaluated in several clinical studies for its efficacy in treating infections associated with febrile neutropenia and other conditions.
- Febrile Neutropenia : In a randomized trial comparing this compound with cefepime among pediatric cancer patients with FN, both antibiotics demonstrated similar success rates (64.0% for this compound vs. 56.3% for cefepime), indicating that this compound is a viable empirical treatment option .
- Respiratory Tract Infections : Clinical studies have reported good efficacy in treating respiratory tract infections, with favorable outcomes noted across various patient demographics .
Table 2: Clinical Study Outcomes
Study Focus | This compound Success Rate | Comparison Group Success Rate |
---|---|---|
Pediatric FN Treatment | 64.0% | 56.3% (Cefepime) |
Respiratory Infections | Good clinical effects | N/A |
Safety Profile
The safety of this compound has been assessed in multiple studies:
- Adverse Effects : Generally mild adverse effects were reported, including transient elevations in liver enzymes and leukocytopenia in some cases. Serious adverse events were rare .
- Tolerability : In healthy volunteers, this compound was well tolerated without significant side effects during single and multiple dosing regimens .
Case Studies
- Case Study on Febrile Neutropenia : A study involving 22 patients with FN showed that 77.2% survived without requiring additional antibacterial treatment after receiving this compound every 8 hours . This highlights its effectiveness in critical care settings.
- Pediatric Application : In another trial involving pediatric patients undergoing chemotherapy, this compound was administered as empirical therapy for FN, demonstrating satisfactory efficacy and tolerability .
特性
IUPAC Name |
7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIJCOKQCCXQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113359-04-9 | |
Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefozopran exert its antibacterial effect?
A1: this compound, a fourth-generation cephalosporin antibiotic, acts by disrupting the synthesis of peptidoglycans in bacterial cell walls. Specifically, it binds to penicillin-binding proteins (PBPs), particularly PBP 5, in Enterococcus faecalis. This binding inhibits the transpeptidation reaction, ultimately leading to bacterial cell death [].
Q2: What is the molecular formula and weight of this compound hydrochloride?
A2: this compound hydrochloride has the molecular formula C20H20ClN9O7S2 • HCl and a molecular weight of 624.51 g/mol [].
Q3: What spectroscopic data is available for this compound hydrochloride?
A3: Researchers have used various spectroscopic techniques to characterize this compound hydrochloride, including elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].
Q4: How stable is this compound hydrochloride in different conditions?
A4: this compound hydrochloride degrades in aqueous solutions, with degradation rate influenced by pH. It is most stable at slightly acidic and neutral pH and less stable in alkaline conditions []. In the solid state, its degradation follows first-order kinetics, affected by temperature and relative humidity [].
Q5: What strategies can be employed to improve the stability of this compound hydrochloride formulations?
A5: Researchers are exploring the use of different this compound hydrochloride forms, including hydrates and solvates, to enhance stability. For instance, the development of a this compound hydrochloride isopropanol solvate has shown promise in improving stability [].
Q6: What analytical methods are employed to quantify this compound in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in human plasma and urine []. The method involves a simple protein precipitation step for plasma samples and external standard calibration for quantification [].
Q7: How is the quality of this compound hydrochloride ensured during development and manufacturing?
A7: Strict quality control measures are implemented throughout the development and manufacturing process of this compound hydrochloride, ensuring consistent quality, safety, and efficacy. These measures involve adherence to established pharmacopeia standards, rigorous testing of raw materials and finished products, and monitoring of critical quality attributes [, ].
Q8: What is the pharmacokinetic profile of this compound in humans?
A8: Following intravenous administration, this compound exhibits linear pharmacokinetics in healthy volunteers []. It distributes rapidly, with a half-life ranging from 1.97 to 2.44 hours, and is primarily eliminated through the urinary pathway [].
Q9: How does body weight influence this compound pharmacokinetics in pediatric patients?
A9: Body weight is a significant covariate for this compound pharmacokinetics in pediatric patients []. A two-compartment model incorporating body weight was developed to describe the drug's pharmacokinetic behavior in this population [].
Q10: What is the relationship between this compound pharmacokinetics and its pharmacodynamics?
A10: Monte Carlo simulations, based on population pharmacokinetic data and minimum inhibitory concentrations (MICs), have been used to optimize the dosage and frequency of this compound administration []. The aim is to achieve a time above MIC of 70% or higher for effective bacterial killing [, ].
Q11: What is the efficacy of this compound in treating infections caused by common bacterial pathogens?
A11: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa [, ]. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, and other bacterial infections [, , , , ].
Q12: Are there any animal models used to study the efficacy of this compound?
A12: A murine model of hematogenous pneumococcal meningitis has been developed and utilized to assess the therapeutic efficacy of this compound []. This model allows researchers to investigate the drug's ability to penetrate the cerebrospinal fluid and its effectiveness in treating this serious infection [].
Q13: Are there any known mechanisms of resistance to this compound?
A13: Resistance to this compound can arise through various mechanisms, including the production of beta-lactamases, alterations in PBPs, and reduced outer membrane permeability [, ]. Specifically, overproduction of outer membrane proteins like OprM and OprJ in Pseudomonas aeruginosa has been linked to resistance against this compound and other antibiotics [].
Q14: Is there cross-resistance between this compound and other antibiotics?
A14: Cross-resistance between this compound and other beta-lactam antibiotics, such as ceftazidime and cefepime, can occur, particularly in non-glucose fermentative bacteria []. This cross-resistance highlights the importance of monitoring resistance patterns and exploring alternative treatment options when necessary [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。